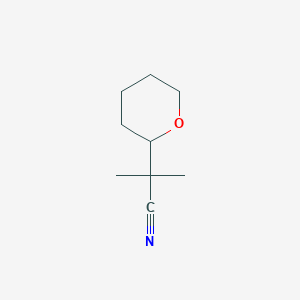

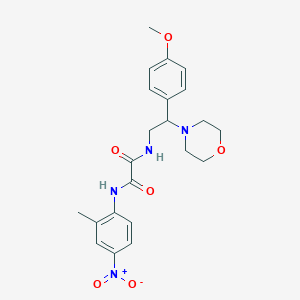

![molecular formula C19H21N9OS2 B2755157 2-((5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl)thio)-N-(4-phenylthiazol-2-yl)acetamide CAS No. 886902-24-5](/img/structure/B2755157.png)

2-((5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl)thio)-N-(4-phenylthiazol-2-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-((5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl)thio)-N-(4-phenylthiazol-2-yl)acetamide” is a chemical compound that has been mentioned in patents . It is related to the class of compounds known as triazolo-triazines, which are nitrogen-rich heterocyclic compounds .

Molecular Structure Analysis

The molecular structure of this compound can be deduced from its name. It contains a triazolo-triazine core, which is a type of nitrogen-rich heterocyclic compound. This core is substituted with an ethylamino group at the 5 and 7 positions, a thio group at the 3 position, and an acetamide group that is further substituted with a phenylthiazol-2-yl group .Scientific Research Applications

Synthesis of Innovative Heterocycles

This compound serves as a precursor in the synthesis of innovative heterocycles, contributing to the development of new chemical entities with potential application in pharmaceuticals and agrochemicals. The versatility of this compound enables the creation of various heterocyclic frameworks, such as pyrrole, pyridine, and triazolo[1,5-a]pyrimidine derivatives, which are pivotal in medicinal chemistry for the design of drugs with enhanced efficacy and reduced toxicity (Fadda et al., 2017).

Insecticidal Applications

Research has demonstrated the insecticidal potential of compounds derived from this chemical structure, specifically against pests such as the cotton leafworm, Spodoptera littoralis. This application is crucial for agricultural sciences, where the development of new insecticides can contribute to more effective pest management strategies, thus securing crop yields and contributing to food security (Soliman et al., 2020).

Antiviral Properties

Compounds synthesized from this chemical have been investigated for their antiviral activities, particularly against the Flu A (H1N1) virus, showcasing the potential for the development of new antiviral agents. In the context of emerging and re-emerging viral diseases, the exploration of new antiviral compounds is of paramount importance for public health, offering hope for treatments against influenza viruses and possibly other viral pathogens (Demchenko et al., 2020).

Future Directions

The future directions for research on this compound could include further investigation into its potential anti-inflammatory effects, as well as exploration of other biological activities. Additionally, research could be conducted to optimize its synthesis and to investigate its physical and chemical properties in more detail .

Mechanism of Action

Target of Action

Similar compounds have been found to bind toP300/CBP-associated factor (PCAF) , suggesting that this could be a potential target.

Mode of Action

It’s known that similar compounds can intercalate dna , which suggests that this compound might interact with its targets by inserting between DNA base pairs, disrupting normal DNA function and leading to cellular effects.

Pharmacokinetics

Its molecular weight of436.336 suggests that it may have suitable properties for oral bioavailability.

Properties

IUPAC Name |

2-[[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N9OS2/c1-3-20-15-24-16(21-4-2)28-17(25-15)26-27-19(28)31-11-14(29)23-18-22-13(10-30-18)12-8-6-5-7-9-12/h5-10H,3-4,11H2,1-2H3,(H,22,23,29)(H2,20,21,24,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCIXLBKJCAEMRR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NC2=NN=C(N2C(=N1)NCC)SCC(=O)NC3=NC(=CS3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N9OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

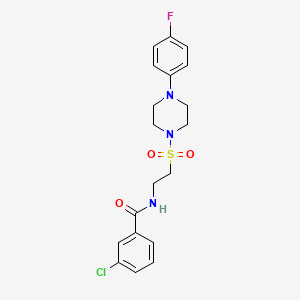

![N-(2-(4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)ethanesulfonamide](/img/structure/B2755078.png)

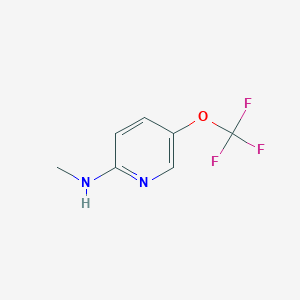

![(4-bromophenyl){5-[chloro(difluoro)methyl]-2,3-dihydro-1H-1,4-diazepin-1-yl}methanone](/img/structure/B2755084.png)

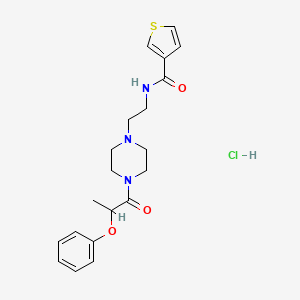

![4-(4-fluorobenzyl)-2-(2-(4-methoxyphenyl)-2-oxoethyl)-[1,2,4]triazolo[4,3-a]quinazoline-1,5(2H,4H)-dione](/img/structure/B2755086.png)

![2-(tert-Butoxycarbonyl)-8-thia-2-azaspiro[4.5]decane-4-carboxylic acid 8,8-dioxide](/img/structure/B2755092.png)

![4-iodo-1-propyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole](/img/structure/B2755093.png)

![1-(3,4-dimethylphenyl)-5-methyl-N-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2755095.png)

![N-(3,4-difluorophenyl)-2-(8-(4-ethoxybenzoyl)-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(9H)-yl)acetamide](/img/structure/B2755096.png)